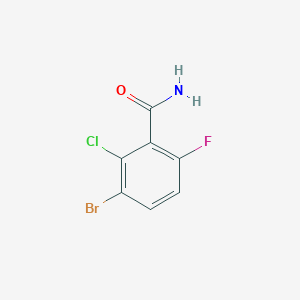

3-Bromo-2-chloro-6-fluorobenzamide

Description

3-Bromo-2-chloro-6-fluorobenzamide (CAS 1421620-32-7) is a halogen-substituted benzamide derivative with the molecular formula C₇H₄BrClFNO and a molar mass of 252.47 g/mol. Key physicochemical properties include:

- Density: 1.797 ± 0.06 g/cm³ (predicted)

- Boiling Point: 245.8 ± 40.0 °C (predicted)

- pKa: 14.01 ± 0.50 (predicted) .

The compound features bromo, chloro, and fluoro substituents at the 3-, 2-, and 6-positions of the benzamide core, respectively.

Properties

IUPAC Name |

3-bromo-2-chloro-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOIFKHYJVRHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-fluorobenzamide typically involves the halogenation of a benzamide precursor. One common method includes the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amine group.

Halogenation: The amine group is then subjected to halogenation reactions to introduce bromine, chlorine, and fluorine atoms at specific positions on the benzene ring.

Amidation: Finally, the halogenated benzene derivative is converted to the amide by reacting with an appropriate amide-forming reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the halogenation and amidation processes efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens, while hydrolysis will produce carboxylic acids and amines.

Scientific Research Applications

3-Bromo-2-chloro-6-fluorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing their activity. The amide group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Complexity

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- CAS: Not explicitly provided.

- Molecular Formula : Larger and more complex (includes a trifluoropropoxy group).

- Key Features :

- Implications : Higher molecular complexity may improve metabolic stability in pharmaceutical contexts.

3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide

- CAS : 2504202-19-9

- Molecular Formula: C₁₃H₁₄BrClFNO

- Applications : The cyclohexyl group is often used to modulate pharmacokinetic properties in drug design.

Functional Group Modifications

6-Bromo-3-fluoro-2-formylbenzamide

- CAS : 2383259-84-3

- Molecular Formula: C₈H₅BrFNO₂

- Key Features :

- Reactivity : The formyl group increases electrophilicity, making it suitable for further derivatization.

Ethyl 2-bromo-3-chloro-6-fluorobenzoate

Structural Analogues with Heterocyclic Cores

Benzo[d]isoxazole Derivatives

- Examples: 6-Bromo-3-chlorobenzo[d]isoxazole (CAS 401567-43-9), 3-Chloro-6-fluorobenzo[d]isoxazole (CAS 374554-89-9).

- Key Features :

- Applications : Isoxazole rings are common in agrochemicals and pharmaceuticals for their stability and bioactivity.

Comparative Analysis Table

Key Research Findings

- Substituent Effects: Halogen placement (e.g., 3-bromo vs. 6-bromo) and functional groups (amide vs.

- Synthetic Efficiency : Compounds like the trifluoropropoxy derivative (90% yield) highlight optimized routes compared to others with discontinued availability (e.g., CymitQuimica listings) .

- Biological Relevance : Lipophilic modifications (e.g., N-cyclohexyl) align with strategies to enhance drug bioavailability .

Biological Activity

3-Bromo-2-chloro-6-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H5BrClFNO. Its structure features a benzamide core with halogen substitutions that may influence its biological activity. The presence of bromine, chlorine, and fluorine atoms can enhance lipophilicity and modulate interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen substituents can enhance π-π stacking interactions and hydrogen bonding capabilities, which are crucial for binding to biological macromolecules. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

-

Antimicrobial Properties :

- Research indicates that similar compounds exhibit significant antimicrobial activity by inhibiting bacterial virulence factors. For instance, studies have shown that halogenated benzamides can effectively bind to bacterial toxins, reducing their activity against pathogens such as Vibrio cholerae .

-

Anticancer Potential :

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. Mechanistic insights reveal that the compound disrupts microtubule dynamics, leading to cell cycle arrest in various cancer cell lines .

- Cytotoxicity :

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Vibrio cholerae toxins | |

| Anticancer | Induction of apoptosis in MCF-7 cells | |

| Cytotoxicity | IC50 values indicating significant activity |

Case Studies and Research Findings

- Study on Bacterial Toxins : A study highlighted the ability of similar compounds to inhibit the activity of mono-ADP-ribosyltransferase toxins critical for bacterial virulence. In vivo testing in mice demonstrated dose-dependent inhibition of toxin activity, suggesting therapeutic potential against bacterial infections .

- Anticancer Activity : Research focused on the compound's ability to target cancer cell lines revealed that it activates caspase pathways leading to apoptosis. The disruption of microtubule dynamics was also noted as a mechanism for inducing cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.